ethyl 5-amino-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Mechanism of Action
Target of Action
The primary target of this compound is the FMS-like tyrosine kinase 3 (FLT3) . FLT3 is a receptor tyrosine kinase that plays a crucial role in immune response and stem cell proliferation . It is frequently altered in acute myeloid leukemia, making it an attractive target for therapeutic agents .
Mode of Action
This inhibition could potentially disrupt the aberrant signaling caused by FLT3 mutations or overexpression, thereby exerting a cytotoxic effect on cancer cells .
Biochemical Pathways
The compound’s action on FLT3 likely affects several biochemical pathways involved in cell growth and proliferation . By inhibiting FLT3, the compound may disrupt these pathways, leading to a decrease in cancer cell proliferation .
Pharmacokinetics
A predictive kinetic study has calculated several adme descriptors for similar compounds . These descriptors can provide insights into the compound’s bioavailability and its potential to reach its target in the body .
Result of Action
The compound’s action results in a significant cytotoxic effect on cancer cells . In particular, it has shown remarkable anticancer activity against non-small cell lung cancer, melanoma, leukemia, and renal cancer models
Biochemical Analysis
Biochemical Properties
The compound ethyl 5-amino-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate has been found to interact with several enzymes and proteins. It has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . This interaction suggests that the compound may have a significant role in biochemical reactions related to cell cycle control .
Cellular Effects
In terms of cellular effects, this compound has been shown to exhibit cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, the compound has been found to inhibit CDK2, which could lead to alterations in cell cycle progression and potentially induce apoptosis within cells .
Temporal Effects in Laboratory Settings
Given its potential interactions with key enzymes and proteins, it is plausible that the compound’s effects may change over time, possibly due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are currently limited, compounds with similar structures have been shown to induce tumor regression at certain doses
Metabolic Pathways
Given its potential interactions with CDK2, it may be involved in pathways related to cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate, followed by further functionalization to introduce the pyrazolo[3,4-d]pyrimidine moiety .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs, possibly incorporating continuous flow techniques and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the pyrazole or pyrimidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol or methanol and may require heating or reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
Ethyl 5-amino-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and exhibit similar biological activities, such as CDK2 inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target CDK2 and have been studied for their anticancer properties.
Uniqueness
Ethyl 5-amino-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other pyrazolo[3,4-d]pyrimidine derivatives .
Properties
IUPAC Name |
ethyl 5-amino-1-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O2/c1-2-26-17(25)12-8-22-24(14(12)18)16-13-9-21-23(15(13)19-10-20-16)11-6-4-3-5-7-11/h3-10H,2,18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHPTMRXNXMMET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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